(R)-6-Chloro-2-hexanol is a chiral alcohol with the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol. It is recognized for its utility in various research applications, particularly in organic synthesis and catalysis. The compound features a hydroxyl group (-OH) attached to the second carbon of a hexane chain, along with a chlorine atom on the sixth carbon. Its IUPAC name is (2R)-6-chlorohexan-2-ol, and it is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
These reactions highlight the compound's versatility in synthetic organic chemistry .
While specific biological activity data for (R)-6-Chloro-2-hexanol is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial properties or serve as intermediates in the synthesis of pharmaceuticals. Further research may elucidate its specific biological roles or therapeutic potentials .
Several methods can be employed to synthesize (R)-6-Chloro-2-hexanol:
(R)-6-Chloro-2-hexanol has diverse applications across various fields:
Interaction studies involving (R)-6-Chloro-2-hexanol primarily focus on its reactivity with biological molecules and other chemical species. Its ability to undergo nucleophilic substitution makes it a candidate for studying interactions with enzymes and receptors. Further investigation into its interactions could reveal insights into its potential therapeutic uses or toxicological effects .
Several compounds share structural similarities with (R)-6-Chloro-2-hexanol, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hexanol | C6H14O | Non-chlorinated analog; common solvent |
| 3-Hexanol | C6H14O | Different position of hydroxyl group |
| 1-Hexanol | C6H14O | Primary alcohol; used as solvent and fuel |
| 2-Chlorohexanol | C6H13ClO | Similar chlorinated alcohol; different stereochemistry |
(R)-6-Chloro-2-hexanol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a chlorine atom, which influence its reactivity and potential applications in synthesis and biological studies .
Irritant